molecular formula C10H17N5O2 B2805955 NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ CAS No. 1799550-58-5

NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ

Cat. No. B2805955
CAS RN: 1799550-58-5
M. Wt: 239.279
InChI Key: KOKQBNQCWCFNEK-UHFFFAOYSA-N
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Description

NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ is not fully understood. However, several studies have suggested that it exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the growth of cancer cells by targeting the DNA synthesis pathway.
Biochemical and Physiological Effects:
NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ has been shown to exhibit several biochemical and physiological effects. It has been reported to possess antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines. Furthermore, it has been reported to have neuroprotective effects by preventing neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ is its diverse biological activities, which make it a promising drug candidate for several diseases. However, its complex synthesis method and limited availability can pose a challenge for lab experiments. Additionally, its potential toxicity and side effects need to be thoroughly studied before it can be used as a therapeutic agent.

Future Directions

The potential applications of NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ in the field of medicinal chemistry are vast. Future research should focus on identifying its specific targets and elucidating its mechanism of action. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials. The development of novel synthetic methods for NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ can also help improve its availability and facilitate its use in lab experiments.

Synthesis Methods

The synthesis of NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound is the condensation reaction between 4-aminopyridine and 2,4-dichloro-5-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable base such as potassium carbonate, and the product is purified using column chromatography.

Scientific Research Applications

NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Several studies have also reported its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 1-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-2-17-8(16)7-3-5-15(6-4-7)10-12-9(11)13-14-10/h7H,2-6H2,1H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKQBNQCWCFNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ

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